1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: Technical Profile and Synthetic Guide
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine: Technical Profile and Synthetic Guide
The following technical guide details the chemical profile, synthesis, and applications of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine , a critical intermediate in medicinal chemistry.
[1]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine (often referred to as N-(3-Chloro-4-fluorobenzyl)piperazine) is a secondary amine building block used extensively in the development of kinase inhibitors, GPCR ligands, and enzyme modulators.[1] It serves as a "privileged scaffold," providing a lipophilic benzyl moiety that often occupies hydrophobic pockets in target proteins (e.g., Tyrosinase, TGF-
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine |
| Common Synonyms | 1-(3-Chloro-4-fluorobenzyl)piperazine; N-(3-Cl-4-F-benzyl)piperazine |
| CAS Number | Not widely listed as a commodity chemical ; synthesized in situ or custom ordered.[1][2] Precursor CAS (Benzyl Chloride): |
| Molecular Formula | C |
| Molecular Weight | 228.69 g/mol |
| SMILES | FC1=C(Cl)C=C(CN2CCNCC2)C=C1 |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Source/Context |
| Physical State | Oily residue or low-melting solid | Free base form [1] |
| Boiling Point | ~310–320 °C (Predicted) | @ 760 mmHg |
| pKa (Basic N) | ~9.14 (Predicted) | Secondary amine nitrogen |
| LogP | 1.8 – 2.2 | Moderate lipophilicity |
| Solubility | Soluble in DCM, EtOH, DMSO | Insoluble in water (Free base) |
Synthetic Methodologies
The synthesis of this compound generally follows two primary routes: Nucleophilic Substitution (Alkylation) or Reductive Amination . The alkylation route is preferred for scale-up due to the availability of the benzyl chloride precursor.[1]
Method A: Direct N-Alkylation (Standard Protocol)
This method utilizes 3-Chloro-4-fluorobenzyl chloride and excess piperazine to minimize bis-alkylation.[1]
Reagents:
-
3-Chloro-4-fluorobenzyl chloride (CAS: 2994-69-6)[1][3][4][5][6][7]
-
Piperazine (Anhydrous, 5.0 equivalents)
-
Potassium Carbonate (K
CO ) or Triethylamine (TEA) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve piperazine (5.0 eq) in refluxing EtOH or MeCN. The large excess is critical to prevent the formation of the symmetric dimer, 1,4-bis(3-chloro-4-fluorobenzyl)piperazine.[1]
-
Addition: Add K
CO (2.0 eq) to the solution. -
Alkylation: Dropwise add 3-Chloro-4-fluorobenzyl chloride (1.0 eq) dissolved in a minimal amount of solvent over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1]
-
Workup:
-
Filter off inorganic salts (KCl/K
CO ) while hot.[1] -
Concentrate the filtrate to remove the solvent and excess piperazine (piperazine sublimes/distills).
-
Redissolve the residue in DCM and wash with water to remove remaining traces of piperazine.
-
-
Purification: The crude oil can be used directly or purified via column chromatography (Silica gel, DCM:MeOH:NH
OH gradient) or converted to the dihydrochloride salt using HCl/Dioxane for crystallization.
Method B: Mono-Boc Protection Strategy (High Purity)
For applications requiring high purity without bis-alkylated impurities, the mono-Boc protected piperazine is used [1].[1]
Protocol:
-
React tert-butyl piperazine-1-carboxylate with 3-chloro-4-fluorobenzyl bromide/chloride and K
CO in refluxing ethanol for 18 hours. -
Extract with DCM and wash with water.[1]
-
Deprotection: Treat the intermediate with TFA/DCM or HCl/Dioxane to remove the Boc group.
-
Yield: ~98% (Quantitative conversion often reported).
Synthetic Workflow Diagram
Figure 1: Synthetic pathway via nucleophilic substitution.[8][9] Excess piperazine suppresses the formation of the bis-alkylated impurity.[1]
Medicinal Chemistry Applications
The 3-chloro-4-fluorobenzyl moiety is a bioisostere for various lipophilic aromatic groups. It modulates potency and metabolic stability (fluorine blocks metabolic oxidation at the para-position).
Tyrosinase Inhibitors
Research indicates that piperazine derivatives bearing this specific benzyl group act as effective inhibitors of tyrosinase, an enzyme crucial in melanin biosynthesis. The 3-Cl-4-F substitution pattern enhances binding affinity to the enzyme's active site compared to unsubstituted benzyl analogs [1].[1]
TGF- Receptor Antagonists
In oncology, this scaffold has been utilized to synthesize small molecule inhibitors of the TGF-
Pyruvate Kinase M2 (PKM2) Modulators
The moiety appears in patent literature for compounds modulating PKM2, a glycolytic enzyme overexpressed in cancer cells.[11] The lipophilic nature of the benzyl group likely aids in penetrating the allosteric pockets of the enzyme [3].
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR decomposition of the scaffold. The 4-Fluoro group blocks metabolic oxidation, while the 3-Chloro group fills hydrophobic pockets.[1]
Safety & Handling
While specific toxicological data for this exact intermediate is limited, it should be handled with the standard precautions applicable to benzyl piperazines and alkyl halides .
-
Hazards:
-
Skin/Eye Irritation: The free base is likely alkaline and corrosive/irritating to mucous membranes (H314/H319).
-
Sensitization: Piperazines are known respiratory and skin sensitizers (H334/H317).
-
Precursor Hazard: 3-Chloro-4-fluorobenzyl chloride is a potent lachrymator and alkylating agent.[1]
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Piperazines absorb CO
from the air to form carbamates. -
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase. Int. J. Mol.[1] Sci., 2021.[10]
-
CCR-3 receptor antagonists. European Patent EP0903349A2.[1]
-
Therapeutic compounds and compositions (PKM2 Modulators). WO2011002817A1.[1]
-
3-Chloro-4-fluorobenzyl chloride (Precursor Data). ChemicalBook.
Sources
- 1. molbase.com [molbase.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Chloro-4-fluorobenzyl chloride | 2994-69-6 [chemicalbook.com]
- 4. Reliable Chemical Trading Partner, Professional Benzyl Chloride Supply [methylbenzoate-benzoicacid.com]
- 5. Hydrocarbons and derivatives 14 page [m.chemicalbook.com]
- 6. 2994-69-6 3-Chloro-4-fluorobenzyl chloride [king-pharm.com]
- 7. 2994-69-6 | 3-클로로-4-플루오로벤질클로라이드 - Fluoropharm [fluoropharm.com]
- 8. Bilkent BUIR :: Login [repository.bilkent.edu.tr]
- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 10. Discovery of Small Molecule Anti-cytokines to Improve Treatment Outcomes in Oncology - ProQuest [proquest.com]
- 11. WO2011002817A1 - Therapeutic compounds and compositions - Google Patents [patents.google.com]
